TCS JNK 5a

Kinase Inhibitor JNK Selectivity

Pan-JNK inhibitors like SP600125 lack isoform selectivity, confounding JNK signaling studies. TCS JNK 5a solves this with well-defined JNK2/3 selectivity (pIC50 6.7/6.5) and minimal activity against JNK1 and p38α. • Enables deconvolution of JNK2/3-specific effects • Validated in pancreatic cancer and apoptosis research • High purity (≥98%), competitively priced for routine use

Molecular Formula C20H16N2OS
Molecular Weight 332.4 g/mol
CAS No. 312917-14-9
Cat. No. B1682956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCS JNK 5a
CAS312917-14-9
SynonymsTCS JNK 5a, TCS-JNK-5a, JNK Inhibitor IX, SC-202671, SC 202671, SC202671
Molecular FormulaC20H16N2OS
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C#N
InChIInChI=1S/C20H16N2OS/c21-12-17-15-9-3-4-11-18(15)24-20(17)22-19(23)16-10-5-7-13-6-1-2-8-14(13)16/h1-2,5-8,10H,3-4,9,11H2,(H,22,23)
InChIKeyWQGDQGAFSDMBLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JNK Inhibitor IX Procurement for JNK Kinase Research


N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide, also known as JNK Inhibitor IX or TCS JNK 5a (CAS: 312917-14-9), is a synthetic organic compound belonging to the thienylnaphthamide class [1]. Its primary recognized biological function is as a potent, ATP-competitive inhibitor of the c-Jun N-terminal kinases JNK2 and JNK3, with well-defined selectivity over the JNK1 isoform and the related p38α MAP kinase . The compound has a molecular formula of C20H16N2OS and a molecular weight of 332.42 g/mol [2].

1
JNK2/3 isoform-selective signaling studies
Pathway-study fit
2
ATP-competitive inhibition, distinct selectivity profile
Isoform-selectivity assay context
3
Synthetic thienylnaphthamide chemical probe
Tool compound context

Technical Justification for JNK Inhibitor IX over Common JNK Inhibitors


Generic substitution within the JNK inhibitor class is technically invalid due to significant and quantifiable differences in kinase isoform selectivity profiles. For instance, the widely used broad-spectrum JNK inhibitor SP600125 shows poor discrimination between JNK1 and JNK3 . In contrast, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide (JNK Inhibitor IX) offers a distinct selectivity fingerprint, potently inhibiting JNK2 and JNK3 while displaying minimal to no activity against JNK1 and p38α [1]. Substituting a compound without verifying this specific selectivity profile would compromise experimental conclusions where isoform-specific JNK signaling is under investigation. The evidence below quantifies this differentiation for procurement validation.

Target
JNK Inhibitor IX
SP600125
Profile
JNK2/3-selective, spares JNK1 and p38α
Broad-spectrum JNK inhibitor, poor isoform discrimination
Risk
Isoform selectivity fingerprint may not transfer
Confounds JNK isoform-specific pathway interpretation

Quantitative Differentiation Guide for JNK Inhibitor IX


Selective JNK2 and JNK3 Inhibition

The compound demonstrates a clear selectivity profile, potently inhibiting JNK2 and JNK3 while sparing JNK1 and p38α. This contrasts sharply with the comparator SP600125, which displays less selectivity between JNK1 and JNK3 under the same assay conditions .

JNK2/3 Selectivity
Head-to-head
JNK3 pIC50 = 6.7 vs JNK1
Supports isoform-specific pathway interpretation
SP600125 comparator shows JNK1 > JNK3 preference
Off-Target Kinase Profile
Cross-study comparable
pIC50 30 kinases
Minimizes polypharmacology-driven artifact risk
Includes EGFR, CDK2, Src, VEGFR2 at up to 10 µM
SAR-Defined Scaffold
Class-level
>10-fold activity loss with core scaffold alterations
Validates pharmacophore-dependent target engagement
Reliable tool for medicinal chemistry validation
Physicochemical Properties
Reported
LogP 3.93, DMSO solubility up to 100 mM
Supports consistent stock solution preparation
Higher lipophilicity vs SP600125 may influence assay distribution
Cellular Endpoint
Cross-study comparable
Prometaphase arrest-dependent apoptosis in Jurkat T cells
Reported cell-model endpoint context for JNK2/3 signaling
Functional phenotype distinct from pan-JNK inhibitors
Kinase Inhibitor JNK Selectivity Signal Transduction

Off-Target Kinase Activity Profile

To validate its utility as a selective chemical probe, the compound was screened against a panel of more than 30 diverse kinases. The results demonstrate a lack of significant activity (pIC50 < 5.0) against key off-targets including EGFR, ErbB2, CDK2, PLK1, Src, GSK3β, and VEGFR2 [1].

Off-Target Kinase Profile
Cross-study comparable
pIC50 30 kinases
Minimizes polypharmacology-driven artifact risk
Includes EGFR, CDK2, Src, VEGFR2 at up to 10 µM
Kinase Profiling Off-Target Selectivity Chemical Probe

SAR-Defined Chemical Scaffold

The compound's activity and selectivity are directly linked to its specific chemical scaffold, as defined by published structure-activity relationship (SAR) studies [1]. The core thienylnaphthamide structure is essential for potent JNK2/3 inhibition. Replacing the naphthalene carboxamide moiety or altering the tetrahydrobenzothiophene core results in a significant loss of activity [2].

SAR-Defined Scaffold
Class-level
>10-fold activity loss with core scaffold alterations
Validates pharmacophore-dependent target engagement
Reliable tool for medicinal chemistry validation
Medicinal Chemistry SAR Scaffold Chemical Probe

Quantified Physicochemical Properties

The compound's reproducible experimental use is supported by quantified physicochemical data. It has a molecular weight of 332.42 g/mol and a calculated LogP of 3.93 [1]. Key solubility parameters for common laboratory solvents have been determined, enabling consistent preparation of stock solutions .

Physicochemical Properties
Reported
LogP 3.93, DMSO solubility up to 100 mM
Supports consistent stock solution preparation
Higher lipophilicity vs SP600125 may influence assay distribution
Solubility Physicochemical Properties Assay Development Procurement

Prometaphase Arrest-Dependent Apoptosis

The compound's downstream cellular effects have been characterized in a specific cellular context. Treatment with JNK Inhibitor IX induces prometaphase arrest-dependent apoptotic cell death in human Jurkat T cells [1]. This functional outcome is consistent with the compound's known mechanism of JNK2/3 inhibition.

Cellular Endpoint
Cross-study comparable
Prometaphase arrest-dependent apoptosis in Jurkat T cells
Reported cell-model endpoint context for JNK2/3 signaling
Functional phenotype distinct from pan-JNK inhibitors
Apoptosis Cell Cycle Arrest JNK Signaling Cancer Biology

JNK Inhibitor IX Application Scenarios


JNK2/3 Isoform-Specific Signaling in Stress and Inflammation

For research programs investigating the divergent roles of JNK isoforms in stress responses, inflammation, or apoptosis, JNK Inhibitor IX is the tool compound of choice. Its quantified selectivity profile (pIC50 6.7/6.5 for JNK3/2 vs <5.0 for JNK1 and p38α) [1] allows for the deconvolution of JNK2/3-specific effects from the confounding activities of JNK1 or p38 MAPK, a critical requirement that pan-inhibitors like SP600125 cannot fulfill.

JNK2 Target Validation in Pancreatic Cancer

In oncology research, particularly pancreatic cancer, JNK Inhibitor IX has been shown to be highly effective in inhibiting cell growth, mobility, and migration in pancreatic cancer cell lines, leading to G2 arrest mediated through p53 and p21 [2]. This pre-validated efficacy in a disease-relevant model makes it a high-value tool for target validation studies aimed at developing new therapeutic strategies for pancreatic cancer.

JNK2/3 in Prometaphase Arrest and Mitotic Catastrophe

The compound's unique ability to induce prometaphase arrest-dependent apoptotic cell death, as demonstrated in Jurkat T cells [3], makes it an essential reagent for studying the specific role of JNK2/3 in cell cycle regulation, mitosis, and mitotic catastrophe. This application is particularly relevant for research into novel anti-mitotic strategies in cancer and other proliferative diseases.

Selectivity Benchmarking in Kinase Inhibitor Discovery

For medicinal chemistry and drug discovery efforts targeting the JNK pathway, JNK Inhibitor IX serves as an invaluable reference standard. Its well-characterized SAR [1] and broad kinase profiling data (inactive against >30 off-target kinases) [4] provide a robust benchmark for evaluating the selectivity and potency of newly synthesized JNK inhibitor candidates in both biochemical and cellular assays.

Application
Selection Property
Validation Focus
Stress and inflammation pathway studies
Isoform-selectivity assay context
JNK2/3 vs JNK1 pathway-response endpoints
Oncology cell-model studies
Cell-model endpoint review
p53/p21-mediated cell-cycle endpoint monitoring
Cell cycle and mitosis research
Pathway-response context
Prometaphase arrest and mitotic catastrophe endpoints
Kinase inhibitor discovery benchmarking
Kinase selectivity review
Off-target profile and SAR reference standard

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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